molecular formula C6H11ClN4O B2944594 4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1185469-35-5

4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride

Cat. No. B2944594
M. Wt: 190.63
InChI Key: ZCIAEJYACXJCRN-UHFFFAOYSA-N
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Description

4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a chemical compound with the molecular formula C6H10N4O . It has a molecular weight of 190.63 . The compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N4O.ClH/c1-8-6(11)5-4(7)3-10(2)9-5;/h3H,7H2,1-2H3,(H,8,11);1H . This indicates the connectivity and hydrogen count of the molecule’s atoms.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 190.63 .

Scientific Research Applications

Synthesis and Cytotoxic Activity

Carboxamide derivatives, including structures similar to 4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride, have been synthesized and tested for their cytotoxic activities against different cancer cell lines. For instance, a series of carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxic effects, with some compounds showing IC50 values less than 10 nM, indicating their potential as anticancer agents (Deady et al., 2003).

Polarographic Behavior Study

The polarographic reduction of compounds structurally related to 4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride has been explored. For example, the reduction of 1-phenyl-3-amino-4-arylazo-pyrazole-5-one and its derivatives was studied, revealing a single wave in acidic solutions and two waves in alkaline solutions, suggesting their electrochemical properties and potential applications in analytical chemistry (Ravindranath et al., 1983).

Structure-Activity Relationships

The structure-activity relationships (SAR) of amide and hydrazide analogues of cannabinoid CB(1) receptor antagonists have been studied. These compounds, including those structurally related to 4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride, were synthesized to investigate their receptor binding affinity and efficacy. This research aids in understanding the pharmacophoric requirements and could inform the design of new therapeutic agents (Francisco et al., 2002).

Anticancer and Anti-inflammatory Agents

Novel pyrazolopyrimidines derivatives, which could include analogues of 4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies contribute to the development of new therapeutic compounds with potential anticancer and anti-inflammatory applications (Rahmouni et al., 2016).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which are structurally related to 4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride, have been reported. These compounds were synthesized using antipyrine, indicating their potential in drug chemistry and their ability to bind nucleotide protein targets, which could have implications for medicinal chemistry and drug development (Saeed et al., 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

4-amino-N,1-dimethylpyrazole-3-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.ClH/c1-8-6(11)5-4(7)3-10(2)9-5;/h3H,7H2,1-2H3,(H,8,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIAEJYACXJCRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NN(C=C1N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride

CAS RN

1185469-35-5
Record name 4-amino-N,1-dimethyl-1H-pyrazole-3-carboxamide hydrochloride
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